Colesevelam Methoxyquat Impurity
CAS No.: 863031-14-5
Cat. No.: VC0194489
Molecular Formula: C10H24NOI
Molecular Weight: 301.21
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863031-14-5 |
|---|---|
| Molecular Formula | C10H24NOI |
| Molecular Weight | 301.21 |
Introduction
Chemical Properties and Identification
Colesevelam Methoxyquat Impurity exists in multiple salt forms, primarily as iodide and bromide variants. The compound is a quaternary ammonium derivative characterized by specific chemical and physical properties that enable its identification and quantification in pharmaceutical samples.
Structural Information
The chemical structure can be represented with the following molecular formulas:
Physical and Chemical Characteristics
The physical and chemical properties of Colesevelam Methoxyquat Impurity vary based on the specific salt form:
These physical properties are critical for identification and verification purposes in analytical testing environments.
Applications in Pharmaceutical Analysis
Colesevelam Methoxyquat Impurity serves several critical functions in pharmaceutical research, development, and quality control processes.
Use as Reference Standards
Significance in Colesevelam Development and Manufacturing
Colesevelam Methoxyquat Impurity has significant implications for the development and manufacturing of Colesevelam pharmaceutical products. The presence and levels of this impurity must be monitored and controlled to ensure the safety, efficacy, and quality of the final drug product.
Pharmaceutical companies utilize this reference standard during:
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Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) filings
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Drug Master File (DMF) preparations
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Process development and optimization
Current Research and Analytical Methods
Analytical techniques commonly employed for the identification and quantification of Colesevelam Methoxyquat Impurity include:
| Analytical Technique | Application | Data Generated |
|---|---|---|
| HPLC/UPLC | Quantitative analysis, purity determination | Retention time, peak area, purity percentage |
| Mass Spectrometry/LC-MS | Structural confirmation, identification | Molecular weight, fragmentation pattern |
| 1H NMR Spectroscopy | Structural elucidation, purity assessment | Chemical shifts, coupling constants |
| FT-IR Spectroscopy | Functional group identification | Characteristic IR absorption bands |
| 13C NMR, COSY, NOESY | Advanced structural characterization | Detailed structural information |
These analytical methods, when used in combination, provide comprehensive characterization of the impurity and enable its accurate quantification in complex pharmaceutical matrices .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume